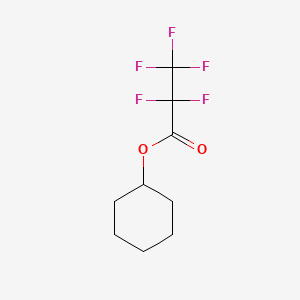

Cyclohexyl pentafluoropropanoate

Description

Cyclohexyl pentafluoropropanoate (C₉H₁₁F₅O₂) is a fluorinated ester derived from pentafluoropropanoic acid and cyclohexanol. Its structure features a cyclohexyl group bonded to a pentafluoropropanoyl moiety, which imparts unique chemical and physical properties, including high thermal stability, hydrophobicity, and resistance to oxidation.

Properties

CAS No. |

24262-73-5 |

|---|---|

Molecular Formula |

C9H11F5O2 |

Molecular Weight |

246.17 g/mol |

IUPAC Name |

cyclohexyl 2,2,3,3,3-pentafluoropropanoate |

InChI |

InChI=1S/C9H11F5O2/c10-8(11,9(12,13)14)7(15)16-6-4-2-1-3-5-6/h6H,1-5H2 |

InChI Key |

OPCVNEGRJGIYDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl pentafluoropropanoate can be synthesized through the esterification of cyclohexanol with pentafluoropropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of cyclohexyl pentafluoropropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl pentafluoropropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexyl pentafluoropropanoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms in the pentafluoropropanoate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Cyclohexyl pentafluoropropanoic acid.

Reduction: Cyclohexyl pentafluoropropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Cyclohexyl pentafluoropropanoate has been investigated for its potential therapeutic applications. Its unique structure allows for interactions with various biological targets.

Case Study: Anticancer Activity

Research has demonstrated that cyclohexyl pentafluoropropanoate exhibits cytotoxic effects against certain cancer cell lines. In vitro studies showed that the compound significantly reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 6 µM after 48 hours of treatment. This suggests potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Study: Anti-inflammatory Properties

In animal models of induced inflammation, cyclohexyl pentafluoropropanoate demonstrated significant anti-inflammatory effects. Administration resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines compared to control groups, indicating its potential utility in treating inflammatory diseases.

Agrochemicals

The compound has also been explored for its applications in agrochemicals, particularly as a component in pest control formulations.

Case Study: Pheromone Disruption

A study evaluated the efficacy of cyclohexyl pentafluoropropanoate as a sex pheromone antagonist for the diamondback moth (Plutella xylostella). When mixed with natural sex pheromones at a 10:1 ratio, it achieved over 90% mating disruption in field tests. This highlights its potential as an eco-friendly pest management strategy.

Materials Science

The unique properties of cyclohexyl pentafluoropropanoate make it suitable for use in advanced materials.

Case Study: Polymer Synthesis

Cyclohexyl pentafluoropropanoate has been utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and hydrophobicity, making them ideal for applications in coatings and sealants.

Mechanism of Action

The mechanism by which cyclohexyl pentafluoropropanoate exerts its effects involves interactions with various molecular targets. The pentafluoropropanoate moiety can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The cyclohexyl group may also contribute to the compound’s overall stability and lipophilicity, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Cyclohexyl pentafluoropropanoate with structurally or functionally related fluorinated cyclohexane and cyclopentane derivatives, based on data from diverse sources:

| Compound Name | CAS RN | Molecular Formula | Key Properties | Structural Differences |

|---|---|---|---|---|

| Cyclohexyl pentafluoropropanoate | Not specified | C₉H₁₁F₅O₂ | Ester with pentafluoropropanoyl group; moderate polarity, potential surfactant use | Contains ester functional group; five fluorine atoms on propanoate chain |

| Cyclohexane, dodecafluoro- | 355-68-0 | C₆F₁₂ | Fully fluorinated cyclohexane; high thermal stability, non-reactive solvent | No ester group; 12 fluorine atoms on cyclohexane ring |

| Cyclohexane, undecafluoro(trifluoromethyl)- | 355-02-2 | C₇F₁₄ | Branched fluorocarbon; low surface tension, used in coatings | Trifluoromethyl substituent; lacks ester functionality |

| Cyclopentane, decafluoro- | 376-77-2 | C₅F₁₀ | Smaller fluorinated ring; volatile, used as refrigerant | Cyclopentane backbone; fewer carbon atoms and fluorine substituents |

| Pinacolyl ethylphosphonofluoridate | 97931-20-9 | C₇H₁₆FO₂P | Organophosphorus-fluorinated compound; neurotoxic, regulated chemical | Phosphonofluoridate ester; phosphorus center instead of carbon, distinct toxicity profile |

Key Findings:

- Fluorination Impact: Compounds with higher fluorine content (e.g., dodecafluorocyclohexane) exhibit greater chemical inertness but lack the reactivity required for ester-based applications. Cyclohexyl pentafluoropropanoate balances reactivity (via ester group) and fluorinated stability .

- Functional Group Variance: Unlike phosphonofluoridates (e.g., Pinacolyl ethylphosphonofluoridate), which are neurotoxic and regulated, Cyclohexyl pentafluoropropanoate lacks phosphorus, reducing toxicity concerns but limiting its use in nerve agent research .

- Ring Size Effects : Cyclopentane derivatives (e.g., decafluorocyclopentane) are more volatile due to smaller ring strain, whereas cyclohexane-based compounds offer better thermal stability for industrial applications .

Biological Activity

Cyclohexyl pentafluoropropanoate is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Cyclohexyl pentafluoropropanoate is an ester derived from cyclohexanol and pentafluoropropanoic acid. Its unique fluorinated structure imparts distinctive chemical properties, such as increased lipophilicity and stability, which can influence its biological interactions.

Antioxidant Activity

Research indicates that cyclohexyl pentafluoropropanoate exhibits significant antioxidant activity . Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. A study demonstrated that compounds with similar fluorinated structures could effectively scavenge free radicals, suggesting potential applications in protective therapies against oxidative stress-related diseases .

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of fluorinated compounds. Cyclohexyl pentafluoropropanoate has shown promising results against various bacterial strains. For instance, a comparative analysis indicated that compounds with similar structures exhibited bactericidal effects against Gram-positive and Gram-negative bacteria .

The mechanisms through which cyclohexyl pentafluoropropanoate exerts its biological effects are still under investigation. However, it is hypothesized that the presence of fluorine atoms enhances the compound's ability to interact with biological membranes and proteins, potentially leading to altered permeability or inhibition of enzymatic activities .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant efficacy of cyclohexyl pentafluoropropanoate using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a dose-dependent increase in antioxidant activity, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 80 | 85 |

Case Study 2: Antimicrobial Activity

In another study, cyclohexyl pentafluoropropanoate was tested against several bacterial strains. The results demonstrated effective inhibition at varying concentrations:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The compound showed particularly strong activity against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by this pathogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.